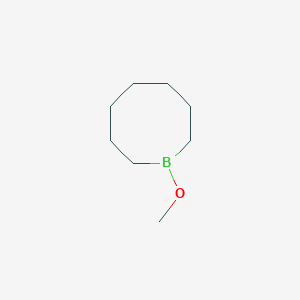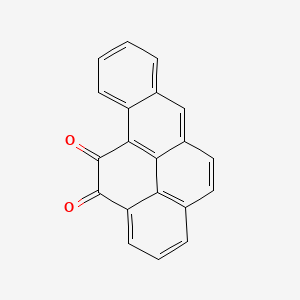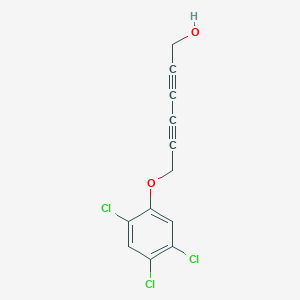
9-butyl-1-methyl-3H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-butyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a larger family of xanthine derivatives, which are known for their pharmacological activities, including stimulant and bronchodilator effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the selective N-alkylation of xanthine at the N1 and N3 positions using butyl and methyl groups . The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of xanthine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
9-butyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various alkylated and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
9-butyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-butyl-1-methyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can increase alertness and reduce fatigue . Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
9-butyl-1-methyl-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives . Its butyl group at the N9 position and methyl group at the N1 position differentiate it from more commonly studied compounds like caffeine and theophylline .
Propiedades
Número CAS |
61080-38-4 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
9-butyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16) |
Clave InChI |
RJMCRESAHHYDPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1NC(=O)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)



![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)

![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)
